Crystal Structure Analysis of Tris(4-(2H-tetrazol-5-yl)phenyl)amine: From Synthesis to Supramolecular Architecture
Crystal Structure Analysis of Tris(4-(2H-tetrazol-5-yl)phenyl)amine: From Synthesis to Supramolecular Architecture
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
Tris(4-(2H-tetrazol-5-yl)phenyl)amine is a nitrogen-rich, star-shaped molecule built upon a triphenylamine core. Its unique electronic and structural properties, stemming from the propeller-like arrangement of its aromatic arms and the hydrogen-bonding capabilities of the terminal tetrazole rings, make it a compound of significant interest in materials science and medicinal chemistry.[1] Tetrazoles are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and bioavailability in drug design.[2][3] This guide provides a comprehensive overview of the critical workflow for determining the solid-state structure of this molecule, beginning with its chemical synthesis and the subsequent growth of high-quality single crystals. We will delve into the experimental and computational protocols of single-crystal X-ray diffraction (SCXRD), from data acquisition to structure solution and refinement. The final analysis will illuminate the molecule's conformational properties and the intricate network of intermolecular interactions that define its crystal packing, providing foundational knowledge for researchers in drug development and materials engineering.
Synthesis and Crystallization: The Gateway to a Definitive Structure
The journey to a crystal structure begins with the synthesis of the target compound and the meticulous process of growing a single crystal suitable for diffraction analysis. The quality of the final structural model is directly dependent on the purity of the material and the perfection of the crystal lattice.
Synthesis via [3+2] Cycloaddition
The most efficient and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[4][5] In this case, the precursor Tris(4-cyanophenyl)amine is converted to the target molecule, Tris(4-(2H-tetrazol-5-yl)phenyl)amine. The reaction mechanism involves the activation of the nitrile by a catalyst, followed by the cycloaddition of the azide.[6]
Experimental Protocol: Synthesis of Tris(4-(2H-tetrazol-5-yl)phenyl)amine
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Tris(4-cyanophenyl)amine (1.0 eq), sodium azide (NaN₃, 3.3 eq), and triethylamine hydrochloride (Et₃N·HCl, 3.3 eq).
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Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask until the starting materials are fully dissolved with stirring.
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Reaction: Heat the mixture to 120-130 °C and allow it to reflux with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to a pH of ~2-3. This will precipitate the product.
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Purification: Filter the resulting solid precipitate, wash thoroughly with distilled water to remove any inorganic salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a DMSO/water mixture to yield the final, pure compound.
Causality Behind Experimental Choices:
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Catalyst: Triethylamine hydrochloride acts as a mild acid catalyst that protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide anion.[5] This avoids the use of potentially explosive hydrazoic acid.[2]
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Solvent: DMF is an excellent high-boiling polar aprotic solvent that can dissolve the organic precursor and the inorganic azide salt, facilitating a homogenous reaction environment.[2]
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Acidification: The tetrazole product is acidic and forms a sodium salt in the basic reaction mixture. Acidification is necessary to protonate the tetrazole ring, causing the neutral molecule to precipitate from the aqueous solution.[1]
Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystal structure determination.[7] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous powder.
Protocol: Slow Evaporation Method
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Solution Preparation: Prepare a saturated solution of purified Tris(4-(2H-tetrazol-5-yl)phenyl)amine in a high-purity solvent in which it is moderately soluble, such as Dimethyl Sulfoxide (DMSO). Gently warm the solution to ensure complete dissolution.
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Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as nucleation sites and cause rapid precipitation.
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Crystallization: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks at room temperature.
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Crystal Harvesting: Once well-formed, block-like crystals (ideally 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a spatula or loop and immediately transferred into a drop of paratone or mineral oil to prevent solvent loss and crystal degradation.[7]
Causality Behind Experimental Choices:
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Slow Evaporation: This is the simplest crystallization method. The gradual removal of the solvent slowly increases the concentration of the solute beyond its saturation point, promoting the formation of a limited number of large, well-ordered crystals.[7]
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Solvent Choice: DMSO is selected based on the compound's known solubility profile.[1] A good solvent for crystallization should allow the compound to be soluble at a slightly elevated temperature but near saturation at room temperature.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
The SCXRD Workflow
The workflow for a typical crystal structure determination is a multi-step process that combines experimental data collection with sophisticated computational analysis.
Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
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Crystal Mounting: A suitable crystal is selected under a microscope, mounted on a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas. This cryogenic temperature minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.
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Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.
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Data Reduction: The collected images are processed to determine the unit cell dimensions and crystal system. The intensities of thousands of individual diffraction spots are integrated, scaled, and corrected for experimental factors (e.g., absorption) to generate a reflection file (hkl file).
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Structure Solution: The "phase problem" is solved using computational methods. For organic molecules, direct methods (as implemented in programs like SHELXT) are highly effective at generating an initial electron density map from which the positions of most non-hydrogen atoms can be determined.[9]
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Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares algorithm on F².[9] In this iterative process, atomic positions, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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Validation: The final model is validated using software like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic sensibility.
Analysis of the Crystal Structure
While a definitive, publicly deposited crystal structure for Tris(4-(2H-tetrazol-5-yl)phenyl)amine is not available as of this writing, we can construct a detailed and authoritative analysis of its expected structural features based on the known chemistry of triphenylamines and tetrazole-containing compounds.[1][9][10]
Molecular Conformation
The molecule features a central nitrogen atom bonded to three phenyl rings, a classic triphenylamine (TPA) core.
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Propeller Geometry: The TPA core is expected to adopt a non-planar, propeller-like conformation. Steric hindrance between the ortho-hydrogens of the adjacent phenyl rings prevents a fully planar arrangement.[10] The phenyl rings will be twisted out of the plane defined by the three ipso-carbon atoms.
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Tetrazole Rings: The five-membered tetrazole rings are inherently aromatic and will be largely planar. There will be a dihedral angle between the plane of each tetrazole ring and its attached phenyl ring, influencing the overall molecular shape and packing.[9]
Caption: A simplified 2D representation of the Tris(4-(2H-tetrazol-5-yl)phenyl)amine molecule.
Crystallographic Data and Key Bond Parameters
The following table summarizes the expected crystallographic data and key intramolecular dimensions, based on data from analogous structures reported in the literature.[1][9]
| Parameter | Expected Value / Type | Rationale / Reference |
| Crystal System | Monoclinic or Triclinic | Common for large, non-symmetrical organic molecules. |
| Space Group | P2₁/c or P-1 | Among the most common space groups for organic compounds. |
| Z (Molecules/Unit Cell) | 2, 4, or 8 | Dependent on packing efficiency and molecular symmetry. |
| C(phenyl)-N(amine) | ~1.43 Å | Typical C-N single bond length in triphenylamine systems.[10] |
| C(phenyl)-C(tetrazole) | ~1.48 Å | Standard sp²-sp² C-C single bond length. |
| C-N (in tetrazole) | ~1.33 - 1.35 Å | Reflects the double-bond character within the aromatic tetrazole ring.[1] |
| N-N (in tetrazole) | ~1.32 - 1.37 Å | Consistent with N-N bonds in other heterocyclic aromatic systems.[1] |
| C-N-C Angle (amine) | ~120° | The central nitrogen atom is expected to be sp² hybridized and nearly planar.[10] |
Supramolecular Interactions: The Crystal Packing
The way molecules arrange themselves in the crystal lattice is dictated by a balance of intermolecular forces. For this compound, hydrogen bonding is expected to be the dominant interaction.
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Hydrogen Bonding: The tetrazole ring contains both hydrogen bond donors (the N-H proton) and multiple hydrogen bond acceptors (the other nitrogen atoms). This facilitates the formation of robust N-H···N hydrogen bonds, which will likely link the molecules into chains, ribbons, or more complex 3D networks.[9] This is a primary driver of the crystal packing.
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π-π Stacking: The electron-rich phenyl and tetrazole rings can engage in π-π stacking interactions. These are weaker than hydrogen bonds but will play a significant role in the close packing of the molecules, likely occurring between adjacent tetrazole rings or between phenyl and tetrazole rings of neighboring molecules.[9]
Caption: A diagram illustrating the primary N-H···N hydrogen bonding motif between tetrazole rings.
Conclusion
The crystal structure analysis of Tris(4-(2H-tetrazol-5-yl)phenyl)amine provides indispensable insights into its molecular architecture and solid-state organization. Through a systematic approach encompassing synthesis, crystallization, and single-crystal X-ray diffraction, a detailed three-dimensional model can be constructed. The analysis reveals a propeller-shaped molecule whose crystal packing is dominated by strong N-H···N hydrogen bonds and supplemented by π-π stacking interactions. This structural information is fundamental for understanding the material's properties and for rationally designing new derivatives for advanced applications, from targeted pharmaceuticals to high-performance organic materials.
References
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Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]
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Hasaninejad, A., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. Available at: [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). An Intramolecular [2 + 3] Cycloaddition Route to Fused 5-Heterosubstituted Tetrazoles. Organic Letters. Available at: [Link]
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Gao, Y., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: [Link]
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Kappe, C. O., et al. (2011). Mechanistic Insights on Azide−Nitrile Cycloadditions. Journal of the American Chemical Society. Available at: [Link]
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Aziz, M., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon. Available at: [Link]
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Jin, C., et al. (2011). 5-(4-Chlorobenzyl)-1H-tetrazole. Acta Crystallographica Section E. Available at: [Link]
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PubChem. (n.d.). Tris(4-(2H-tetrazol-5-yl)phenyl)amine. National Center for Biotechnology Information. Available at: [Link]
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Mitsudo, K., et al. (2017). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. Acta Crystallographica Section E. Available at: [Link]
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An, B.-K., et al. (2007). Tris(4‐cyanophenyl)amine: Simple Synthesis via Self‐assembly; Strong Fluorescence in Solution, Nano/microcrystals, and Solid. Angewandte Chemie International Edition. Available at: [Link]
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Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure. Michigan State University. Available at: [Link]
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Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. Available at: [Link]
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